molecular formula C15H22O2 B13773595 1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid CAS No. 7470-17-9

1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid

Cat. No.: B13773595
CAS No.: 7470-17-9
M. Wt: 234.33 g/mol
InChI Key: UYRVSIYBUBTAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid is a complex organic compound with a unique structure It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid typically involves multiple steps. One common method starts with the hydrogenation of phenanthrene to produce dodecahydrophenanthrene.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of phenanthrene under high pressure and temperature conditions. The subsequent functionalization to introduce the carboxylic acid group can be achieved using various catalytic processes and reagents, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful in diverse applications .

Scientific Research Applications

1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes and receptors, influencing various molecular pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: The parent compound, which lacks the carboxylic acid group and is fully aromatic.

    Dodecahydrophenanthrene: A hydrogenated derivative of phenanthrene without the carboxylic acid group.

    Phenanthrene-9-carboxylic acid: Similar structure but not fully hydrogenated.

Uniqueness

1,2,3,4,4a,4b,5,6,7,8,8a,10a-Dodecahydrophenanthrene-9-carboxylic acid is unique due to its combination of a fully hydrogenated phenanthrene core and a carboxylic acid functional group. This combination imparts distinct physical and chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for .

Properties

CAS No.

7470-17-9

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

1,2,3,4,4a,4b,5,6,7,8,8a,10a-dodecahydrophenanthrene-9-carboxylic acid

InChI

InChI=1S/C15H22O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h9-13H,1-8H2,(H,16,17)

InChI Key

UYRVSIYBUBTAGZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C=C(C3C2CCCC3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.